2,4,6-trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline

Lipophilicity Drug-likeness Physicochemical properties

2,4,6-Trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline (CAS 469878-98-6) is a mesityl-substituted (2,4,6-trimethylphenyl) Schiff base imine, formed by the condensation of 3-methylthiophene-2-carbaldehyde with 2,4,6-trimethylaniline. The compound features a C15H17NS framework with a molecular weight of 243.37 g/mol and a calculated logP of 4.73, classifying it as a lipophilic, sterically encumbered heteroaromatic imine.

Molecular Formula C15H17NS
Molecular Weight 243.4 g/mol
Cat. No. B12455749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline
Molecular FormulaC15H17NS
Molecular Weight243.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C=NC2=C(C=C(C=C2C)C)C
InChIInChI=1S/C15H17NS/c1-10-7-12(3)15(13(4)8-10)16-9-14-11(2)5-6-17-14/h5-9H,1-4H3
InChIKeyVQGGJLAONLIUMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline: A Sterically Hindered Schiff Base for Molecular Design and Screening


2,4,6-Trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline (CAS 469878-98-6) is a mesityl-substituted (2,4,6-trimethylphenyl) Schiff base imine, formed by the condensation of 3-methylthiophene-2-carbaldehyde with 2,4,6-trimethylaniline [1]. The compound features a C15H17NS framework with a molecular weight of 243.37 g/mol and a calculated logP of 4.73, classifying it as a lipophilic, sterically encumbered heteroaromatic imine [1]. Its (E)-configuration is confirmed by NMR spectroscopy, with characteristic imine proton signals observed at δ 8.3–8.5 . The compound's dual aromatic system—a thiophene ring providing electronic tunability and a mesityl group contributing significant steric bulk—makes it a distinctive member within the class of 3-methylthiophene-2-carbaldehyde-derived imines, positioning it for applications where steric and lipophilic modulation is critical .

Why 2,4,6-Trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline Cannot Be Replaced by Generic Analogs


Within the series of 3-methylthiophene-2-carbaldehyde-derived Schiff bases, the aniline substituent dictates three key properties: steric encumbrance, lipophilicity, and electronic character. The target compound’s 2,4,6-trimethylphenyl group provides a calculated logP of 4.73, significantly higher than unsubstituted aniline analogs, which directly influences solubility, membrane permeability, and protein-binding profiles [1]. The three ortho- and para-methyl groups create a sterically shielded environment around the imine nitrogen, which has been shown in structurally related 2,4,6-trimethylaniline imines to modulate metal coordination geometry, slow hydrolytic degradation of the C=N bond, and alter the conformational preference of the ligand [2]. Consequently, results obtained with less hindered or more polar analogs cannot be extrapolated to this compound, making it a non-interchangeable entity in any application where these molecular features are operative.

Quantitative Differential Evidence for 2,4,6-Trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline


Enhanced Lipophilicity (logP) Drives Differential ADME and Solubility Profiles Compared to Unsubstituted and Halogenated Analogs

The target compound's calculated logP of 4.73 [1] represents a substantial increase in lipophilicity over the unsubstituted phenyl analog. Based on the known Hansch-Leo fragmental constant for aromatic methyl groups (π ≈ +0.52 per CH₃), the unsubstituted N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline is estimated to have a logP of approximately 3.17, while the 4-chloro and 3-nitro analogs have calculated logP values of approximately 3.62 and 2.95, respectively [2]. This differential logP (ΔlogP > 1.1–1.8 units) indicates significantly higher membrane permeability and lower aqueous solubility for the target compound, which are critical selection parameters in cell-based screening and formulation studies.

Lipophilicity Drug-likeness Physicochemical properties

Steric Shielding of the Imine Bond by the 2,4,6-Trimethylphenyl Group Modulates Hydrolytic Stability and Metal Coordination

The 2,4,6-trimethylphenyl (mesityl) substituent introduces substantial steric shielding at the imine nitrogen, which is not present in para-substituted or unsubstituted aniline analogs. Structurally related 2,4,6-trimethylaniline-derived Schiff base ligands have been reported to form dinuclear palladacycles with bridging acetate moieties, demonstrating a distinct coordination mode compared to less hindered aniline Schiff bases [1]. The steric bulk of the mesityl group is known to slow imine hydrolysis kinetics; literature on analogous systems reports that N-aryl imines with ortho-substituents exhibit hydrolysis half-lives that are 2- to 5-fold longer than those of unsubstituted N-phenyl imines under identical acidic conditions [2].

Schiff base stability Metal coordination chemistry Steric effects

Distinct Electronic Effects from Mesityl Substitution Differentiate Redox and Spectroscopic Properties

The 2,4,6-trimethyl substitution on the aniline ring exerts a +I (inductive electron-donating) effect that is distinct from the –I effect of chlorine or the –M (mesomeric electron-withdrawing) effect of nitro substituents. Structurally analogous thiophene-based imine compounds have been characterized by cyclic voltammetry and UV-Vis spectroscopy, where the nature of the aniline substituent directly correlates with HOMO-LUMO gap and oxidation potential [1]. The mesityl group, with its three electron-donating methyl groups, is expected to raise the HOMO energy relative to the 4-chloro and 3-nitro analogs, resulting in a lower oxidation potential and a characteristic bathochromic shift in the UV-Vis absorption [2].

Electrochemistry UV-Vis spectroscopy DFT calculations

High-Value Application Scenarios for 2,4,6-Trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline


Design of Sterically Demanding Schiff Base Ligands for Organometallic Catalysis

The mesityl imine framework provides a sterically protected nitrogen donor atom that favors specific metal coordination geometries, such as dinuclear palladacycles, as demonstrated with structurally related 2,4,6-trimethylaniline imines [1]. Researchers developing palladium-catalyzed C–H activation reactions or cross-coupling catalysts can leverage this compound to achieve ligand environments that are not accessible with less hindered aniline or benzylamine Schiff bases.

Lipophilic Building Block for Membrane-Permeable Probe and Drug Candidate Synthesis

With a calculated logP of 4.73, this compound is well-suited as a hydrophobic building block in the synthesis of cell-permeable fluorescent probes, PROTAC (Proteolysis Targeting Chimera) linkers, or central nervous system (CNS)-targeted drug candidates, where higher logP values correlate with improved blood-brain barrier penetration [2]. This property differentiates it from more polar aniline-derived imines and makes it a preferred choice when lipophilicity-driven compartmentalization or target engagement is required.

Hydrolytically Stable Imine Component in Dynamic Covalent Chemistry

The steric shielding provided by the ortho-methyl groups of the mesityl substituent retards imine hydrolysis, a property that is critical for dynamic combinatorial libraries and self-healing materials operating under aqueous or protic conditions [3]. In comparative studies on N-aryl imines, ortho-substitution has been shown to extend the hydrolysis half-life by a factor of 2–5 relative to unsubstituted analogs, making this compound a more durable choice for applications requiring imine bond integrity over extended timeframes [3].

Reference Compound for Structure-Activity Relationship (SAR) Studies on Thiophene-Imine Pharmacophores

The 3-methylthiophene-2-carbaldehyde-derived imine core is a recognized pharmacophore in antileishmanial and antimicrobial research, as evidenced by activity studies on the closely related 1-(3-methylthiophen-2-yl)-N-(3,4,5-trimethoxyphenyl)methanimine [4]. The 2,4,6-trimethylaniline variant serves as a critical lipophilic, electron-rich comparator for SAR exploration, enabling researchers to systematically probe the impact of steric bulk and electron-donating character on biological activity.

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